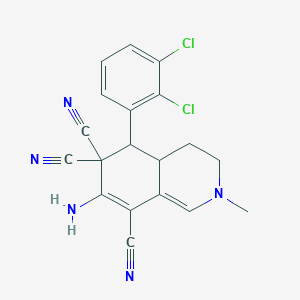
7-Amino-5-(2,3-dichlorophenyl)-2-methyl-3,4,4a,5-tetrahydroisoquinoline-6,6,8-tricarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Amino-5-(2,3-dichlorophenyl)-2-methyl-3,4,4a,5-tetrahydroisoquinoline-6,6,8-tricarbonitrile is a complex organic compound with a unique structure that includes multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-5-(2,3-dichlorophenyl)-2-methyl-3,4,4a,5-tetrahydroisoquinoline-6,6,8-tricarbonitrile typically involves multi-step organic reactions. One common method involves the condensation of appropriate aromatic aldehydes with malononitrile and barbituric acid derivatives under reflux conditions . The reaction is often catalyzed by bases or acids, and the use of solvents such as ethanol or water-ethanol mixtures is common.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and greener solvents to minimize waste and improve yield .
Analyse Chemischer Reaktionen
Types of Reactions
7-Amino-5-(2,3-dichlorophenyl)-2-methyl-3,4,4a,5-tetrahydroisoquinoline-6,6,8-tricarbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups.
Substitution: Halogen atoms in the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
7-Amino-5-(2,3-dichlorophenyl)-2-methyl-3,4,4a,5-tetrahydroisoquinoline-6,6,8-tricarbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Wirkmechanismus
The mechanism of action of 7-Amino-5-(2,3-dichlorophenyl)-2-methyl-3,4,4a,5-tetrahydroisoquinoline-6,6,8-tricarbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other tetrahydroisoquinoline derivatives and compounds with similar functional groups, such as:
- 7-amino-5-(4-chlorophenyl)-6-cyano-2-(phenylamino)pyrazolo[1,5-a]pyrimidine-3-carboxamide .
- Flavones and related compounds like flavonols and aurones .
Uniqueness
The uniqueness of 7-Amino-5-(2,3-dichlorophenyl)-2-methyl-3,4,4a,5-tetrahydroisoquinoline-6,6,8-tricarbonitrile lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound in research and industry .
Eigenschaften
Molekularformel |
C19H15Cl2N5 |
|---|---|
Molekulargewicht |
384.3 g/mol |
IUPAC-Name |
7-amino-5-(2,3-dichlorophenyl)-2-methyl-3,4,4a,5-tetrahydroisoquinoline-6,6,8-tricarbonitrile |
InChI |
InChI=1S/C19H15Cl2N5/c1-26-6-5-11-14(8-26)13(7-22)18(25)19(9-23,10-24)16(11)12-3-2-4-15(20)17(12)21/h2-4,8,11,16H,5-6,25H2,1H3 |
InChI-Schlüssel |
RHHRZOYFRPZABQ-UHFFFAOYSA-N |
SMILES |
CN1CCC2C(C(C(=C(C2=C1)C#N)N)(C#N)C#N)C3=C(C(=CC=C3)Cl)Cl |
Kanonische SMILES |
CN1CCC2C(C(C(=C(C2=C1)C#N)N)(C#N)C#N)C3=C(C(=CC=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{5-[(Butylamino)methyl]-2-furyl}benzoic acid](/img/structure/B276645.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]ethanamine](/img/structure/B276646.png)
![1-(furan-2-yl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methanamine](/img/structure/B276647.png)
![1-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B276648.png)
![N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(4-piperidinylmethyl)amine](/img/structure/B276649.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-(2-furylmethyl)amine](/img/structure/B276651.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-(2-methoxyethyl)amine](/img/structure/B276652.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-propylamine](/img/structure/B276658.png)
![N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B276659.png)
![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B276660.png)
![2-METHYL-N-({2-[(4-METHYLPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)-2H-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B276661.png)

![N-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL}-2-(PROP-2-EN-1-YL)-2H-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B276664.png)
![N-(2-allyl-2H-tetraazol-5-yl)-N-{2-[(4-chlorobenzyl)oxy]benzyl}amine](/img/structure/B276665.png)
